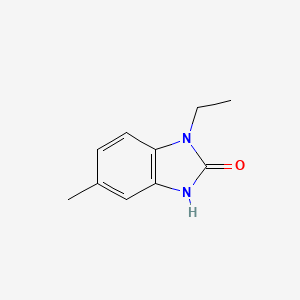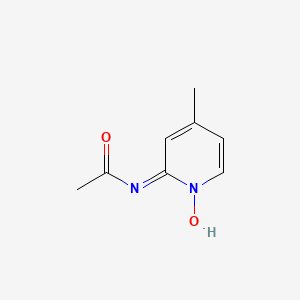
Benzoxazole, 2-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-pentyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoxazole, 2-pentyl- can be synthesized using various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and pentanal in the presence of an acid catalyst can yield Benzoxazole, 2-pentyl-.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. For example, the use of titanium dioxide-zirconium dioxide (TiO2-ZrO2) catalysts in acetonitrile at elevated temperatures has been reported to produce high yields of benzoxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazole, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzoxazole, 2-pentyl- can yield oxides, while substitution reactions can introduce halogen or nitro groups into the benzoxazole ring .
Applications De Recherche Scientifique
Benzoxazole, 2-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of Benzoxazole, 2-pentyl- involves its interaction with various molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets, and its oxazole moiety can engage in hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes, proteins, and other biomolecules involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Similar to benzoxazole, benzimidazole features a benzene ring fused to an imidazole ring. Both compounds exhibit diverse biological activities.
Benzisoxazole: This compound has a benzene ring fused to an isoxazole ring and shares similar chemical properties with benzoxazole derivatives.
Benzothiazole: Featuring a benzene ring fused to a thiazole ring, benzothiazole derivatives also have significant biological and industrial applications.
Uniqueness
Benzoxazole, 2-pentyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
Propriétés
| 6996-50-5 | |
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-pentyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3 |
Clé InChI |
VRDOVQBUTHQKPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)




